REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][O:4][C:5]1[CH:20]=[CH:19][C:8]([CH2:9][NH:10][C:11](=O)[CH2:12][CH2:13][CH:14]([OH:17])[CH2:15][CH3:16])=[CH:7][CH:6]=1.C(O)(=O)C>O1CCCC1>[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:9][NH:10][CH2:11][CH2:12][CH2:13][CH:14]([OH:17])[CH2:15][CH3:16])=[CH:19][CH:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
45.75 kg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CNC(CCC(CC)O)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
45.4 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22.154 kg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
to stir for 30 minutes at 20-25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged 500 gallon glass
|
Type
|
WAIT
|
Details
|
After 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
at 0-10° C
|
Type
|
CUSTOM
|
Details
|
to help remove the hydrogen
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
was warmed to 20-25° C.
|
Type
|
STIRRING
|
Details
|
stirred for an hour
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reaction was slowly increased to
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux (˜66° C.)
|
Type
|
WAIT
|
Details
|
held there for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of 1N HCl
|
Type
|
CUSTOM
|
Details
|
the temperature <25° C
|
Type
|
CUSTOM
|
Details
|
Excess tetrahydrofuran was removed by atmospheric distillation
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added to the resulting aqueous solution
|
Type
|
EXTRACTION
|
Details
|
to extract unreacted amide
|
Type
|
EXTRACTION
|
Details
|
to be extracted into ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to project final yield
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
CUSTOM
|
Details
|
The yield for this large scale run
|
Type
|
CUSTOM
|
Details
|
quench which
|
Type
|
CUSTOM
|
Details
|
lower yield
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(CNCCCC(CC)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |